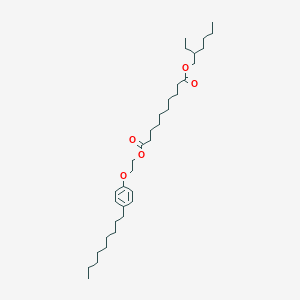
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate is an organic compound with a complex structure, often used in various industrial applications. It is known for its unique chemical properties and versatility in different chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate typically involves esterification reactions. One common method is the reaction between decanedioic acid and 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, adhesives, and coatings
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with cell membranes, enhancing the permeability and delivery of active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) decanedioate: Another ester of decanedioic acid, used similarly as a plasticizer.
Di(2-ethylhexyl) sebacate: Known for its use in lubricants and as a plasticizer.
Uniqueness
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate stands out due to its unique combination of nonylphenoxy and decanedioate groups, providing distinct chemical properties and applications. Its ability to undergo various chemical reactions and its versatility in different industrial applications make it a valuable compound .
Propriétés
Numéro CAS |
876665-85-9 |
|---|---|
Formule moléculaire |
C35H60O5 |
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
10-O-(2-ethylhexyl) 1-O-[2-(4-nonylphenoxy)ethyl] decanedioate |
InChI |
InChI=1S/C35H60O5/c1-4-7-9-10-11-14-17-21-32-24-26-33(27-25-32)38-28-29-39-34(36)22-18-15-12-13-16-19-23-35(37)40-30-31(6-3)20-8-5-2/h24-27,31H,4-23,28-30H2,1-3H3 |
Clé InChI |
HEFOCLGGCPAJPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


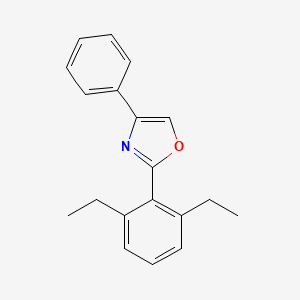
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
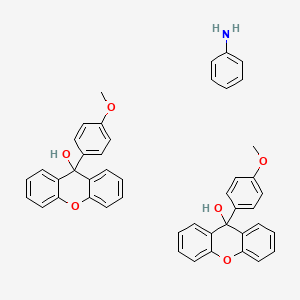
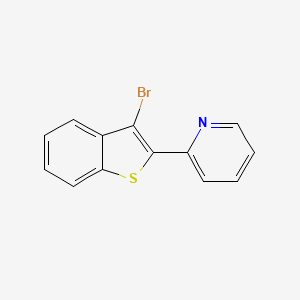
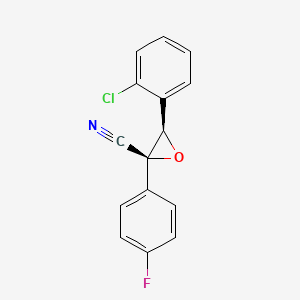
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
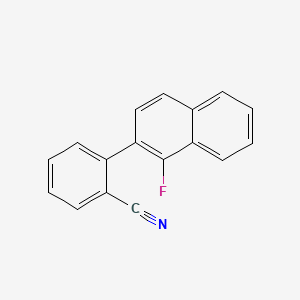
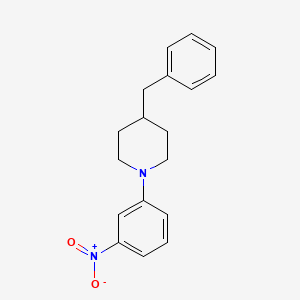
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
